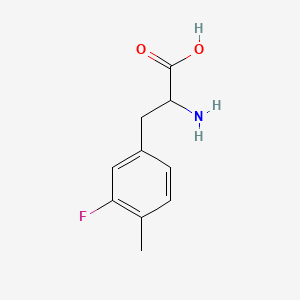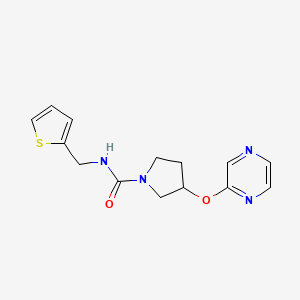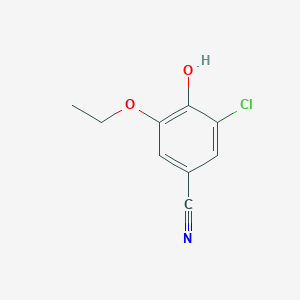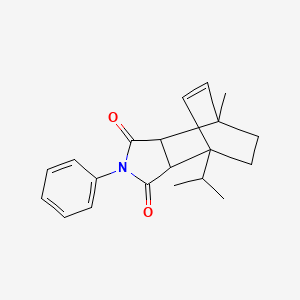![molecular formula C7H15ClN6O B2712813 2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride CAS No. 2418671-79-9](/img/structure/B2712813.png)
2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride is a compound that combines the structural features of tetrazole and amide groups. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres for carboxylic acids due to their similar pKa values . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a involving the reaction of azides with nitriles under mild conditions. This method is favored for its efficiency and high yield.
Amide Formation: The amide bond is formed by reacting the tetrazole derivative with an appropriate amine. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The tetrazole ring can undergo oxidation reactions, often leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the tetrazole ring can yield amine derivatives, which may have different biological activities.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly valuable for creating compounds with enhanced stability and biological activity.
Biology
In biological research, this compound is studied for its potential as a bioisostere for carboxylic acids. Its ability to mimic the properties of carboxylic acids makes it useful in the design of enzyme inhibitors and receptor ligands.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Tetrazole derivatives are known for their antibacterial, antifungal, and anti-inflammatory activities . This compound could be investigated for similar activities, potentially leading to new drug candidates.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced solubility or stability. Its unique chemical structure makes it a valuable component in various applications, from pharmaceuticals to materials science.
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride involves its interaction with biological targets, such as enzymes or receptors. The tetrazole ring can form strong hydrogen bonds and electrostatic interactions with these targets, enhancing the compound’s binding affinity and specificity. The amide group can also participate in hydrogen bonding, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound shares the amino and methyl groups but lacks the tetrazole ring, resulting in different chemical and biological properties.
1-(2H-tetrazol-5-yl)ethanol: This compound contains the tetrazole ring but differs in the substituents attached to it, leading to variations in its reactivity and applications.
Uniqueness
2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride is unique due to the combination of the tetrazole ring and the amide group. This combination imparts distinct chemical properties, such as enhanced stability and solubility, and potential biological activities that are not observed in simpler analogs.
Propriétés
IUPAC Name |
2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6O.ClH/c1-4(5-10-12-13-11-5)9-6(14)7(2,3)8;/h4H,8H2,1-3H3,(H,9,14)(H,10,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGQFOCXPGOGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)NC(=O)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)


![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)

![5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2712738.png)





![(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2712747.png)

